
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose is a purine nucleoside analog. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. It is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Preparation Methods
The synthesis of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose typically involves the acetylation of 3-azido-3-deoxy-D-ribofuranose followed by benzoylation with 4-methylbenzoic acid. The reaction conditions often include the use of acetic anhydride and pyridine for acetylation, and benzoyl chloride in the presence of a base for benzoylation . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose undergoes several types of chemical reactions:
Click Chemistry Reactions: The azide group can react with alkyne-containing molecules in the presence of a copper catalyst (CuAAC) to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also react with strained alkynes like DBCO or BCN without the need for a catalyst.
Common reagents for these reactions include copper sulfate and sodium ascorbate for CuAAC, and DBCO or BCN for SPAAC. The major products formed are triazole derivatives, which are useful in various applications including bioconjugation and drug development .
Scientific Research Applications
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its antitumor properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The antitumor activity of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose relies on its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of cell division and the induction of programmed cell death .
Comparison with Similar Compounds
Similar compounds to 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose include other purine nucleoside analogs such as:
- 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose
- 3-Azido-1,2-di-O-acetyl-5-O-(4-methylbenzoyl)-3-deoxy-beta-D-ribofuranose
These compounds share similar structures and reactivity but may differ in their specific applications and efficacy. The uniqueness of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C17H19N3O7 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
[(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C17H19N3O7/c1-9-4-6-12(7-5-9)16(23)24-8-13-14(19-20-18)15(25-10(2)21)17(27-13)26-11(3)22/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1 |
InChI Key |
LNDLSVCWKVEVIX-BOEXNKMNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


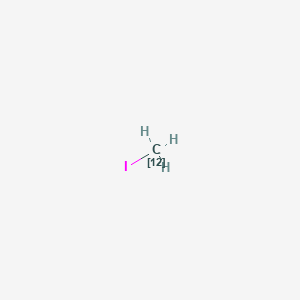
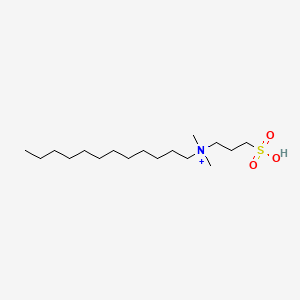
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)

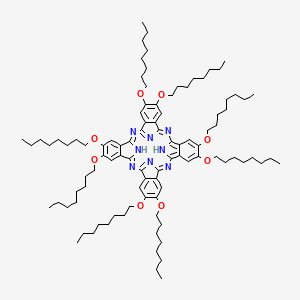
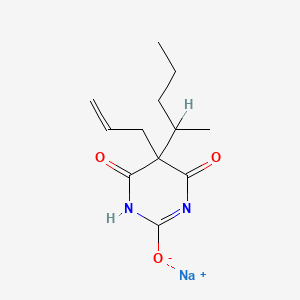


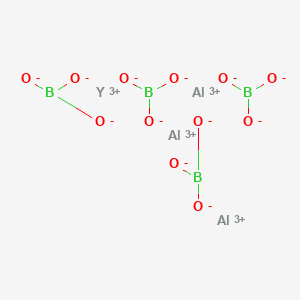



![N'-[(1E)-1-phenylethylidene]pyrazine-2-carbohydrazide](/img/structure/B12057653.png)

